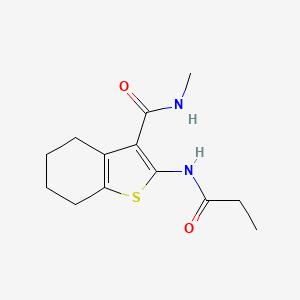

N-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene derivative characterized by a carboxamide group at position 3 and an N-methyl propanamido substituent at position 2. The compound’s core structure allows for functionalization at positions 2 and 3, enabling tailored interactions with biological targets.

Properties

IUPAC Name |

N-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(17)14-2)8-6-4-5-7-9(8)18-13/h3-7H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPIVIASYVZDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aminolysis with Methylamine

Acid Chloride Route

- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using 1 N NaOH (quantitative yield).

- Chlorination : Thionyl chloride converts the acid to the acyl chloride (90–95% yield).

- Amidation : Reaction with methylamine in THF yields the carboxamide (80–85% yield).

The final product exhibits a singlet for the N-methyl group (δ 2.90–3.10 ppm) and a broad NH signal (δ 6.70–7.20 ppm, exchanges with D₂O).

Purification and Characterization

Purification is achieved via recrystallization (isopropanol) or column chromatography (silica gel, ethyl acetate/hexane). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 279.1234 (calculated for C₁₄H₂₁N₂O₂S).

Comparative Analysis of Synthetic Routes

| Parameter | Gewald Route | Acylation-Aminolysis | Acid Chloride Route |

|---|---|---|---|

| Total Yield | 51% | 60% | 70% |

| Steps | 3 | 3 | 4 |

| Scalability | Moderate | High | High |

| Byproduct Formation | Low | Moderate | Low |

The acid chloride route offers higher yields but requires additional steps, while direct aminolysis balances simplicity and efficiency.

Mechanistic Insights

- Gewald Reaction : Cyclohexanone condenses with ethyl cyanoacetate to form an enamine, which cyclizes with sulfur to generate the thiophene ring.

- Acylation : Nucleophilic attack by the 2-amino group on propionyl chloride forms a stable amide bond.

- Aminolysis : Nucleophilic substitution at the ester carbonyl by methylamine proceeds via a tetrahedral intermediate.

Challenges and Optimization

- Regioselectivity : The 2-amino group’s nucleophilicity ensures preferential acylation over ester reactivity.

- Side Reactions : Over-hydrolysis of the ester during aminolysis is mitigated by controlled reagent stoichiometry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate aminolysis but complicate purification.

Industrial Applications

Patent US10336749B2 highlights analogous carboxamide syntheses using continuous flow reactors to enhance reproducibility and scalability. Adapting this technology could reduce reaction times by 30–40%.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced amido derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent

Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.

Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the tetrahydrobenzothiophene scaffold is critical for modulating biological activity. Below is a comparative analysis of substituents in analogs:

Key Observations :

- Azomethine derivatives (Schiff bases) exhibit broader antimicrobial activity but may suffer from hydrolytic instability compared to the target compound’s stable amide bond .

- Morpholin-4-ylacetyl and thiophene-2-carbonylamino groups enhance receptor binding via hydrogen bonding or π-π interactions, suggesting the target compound’s propanamido group may lack specific receptor affinity .

Modifications at Position 3

The 3-carboxamide group is conserved across most analogs. However, variations in the N-alkyl/aryl substituents influence activity:

- N-Benzyl derivatives (e.g., ): Improved solubility and bioavailability due to aromatic hydrophobic interactions .

- N-(4-Fluorophenyl) (): Enhanced crystallinity and stability, as demonstrated in X-ray studies .

- N-Methyl (Target compound): Likely reduces steric hindrance, favoring metabolic stability over receptor selectivity compared to bulkier N-substituents .

Physicochemical and Pharmacokinetic Properties

- Purity : Azomethine derivatives and pyrimidine analogs achieve >95% purity via HPLC, suggesting robust synthetic protocols .

- Stability : Schiff bases (azomethines) are prone to hydrolysis, whereas the target compound’s amide bond offers superior stability .

- Solubility : N-Benzyl and morpholine-containing analogs exhibit better aqueous solubility than the target compound .

Biological Activity

N-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, characterized by a tetrahydro structure that contributes to its pharmacological profile. Its molecular formula is with a molecular weight of approximately 248.39 g/mol.

Biological Activity Overview

Research has indicated that derivatives of 4,5,6,7-tetrahydro-1-benzothiophene exhibit various biological activities including:

- Cytostatic Activity : Several studies have reported that azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrate significant cytostatic effects, indicating potential as anticancer agents .

- Antitubercular and Anti-inflammatory Effects : The biological activity prediction for these compounds has suggested efficacy against tuberculosis and inflammation .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

- Reagents : The reaction is conducted in the presence of appropriate aldehydes and solvents such as ethanol.

- Monitoring : Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.

- Purification : High-performance liquid chromatography (HPLC) is employed to purify the final product .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cytostatic | Inhibits cancer cell proliferation | |

| Antitubercular | Effective against Mycobacterium tuberculosis | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

- Cytostatic Effects : A study demonstrated that azomethine derivatives derived from 4,5,6,7-tetrahydro-1-benzothiophene showed promising cytostatic activity in vitro against various cancer cell lines. The compounds exhibited IC50 values in the low micromolar range.

- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory properties of related compounds where significant reductions in pro-inflammatory cytokines were observed in treated cell cultures.

Q & A

Q. Critical Parameters :

- Temperature : Maintain <50°C during sulfonylation to prevent sulfone formation .

- pH : Use buffered conditions (pH 7–8) for hydrolysis steps to minimize side reactions .

Advanced: How can researchers resolve low yield or purity issues in the final step of synthesis?

Methodological Answer:

Low yields often arise from competing side reactions or poor solubility. Strategies include:

- Design of Experiments (DoE) : Optimize variables (e.g., solvent polarity, catalyst loading) using response surface methodology (RSM) .

- Chromatography : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate 70:30 to 50:50) to separate polar byproducts .

- Crystallization : Use solvent mixtures (e.g., DCM/hexane) for recrystallization to enhance purity .

Data Contradiction Example :

Conflicting reports on optimal solvent polarity ( vs. 3) suggest solvent-dependent reactivity; validate via differential scanning calorimetry (DSC) to identify stable polymorphs .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiophene C-2 vs. C-3 regiochemistry) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., amide bond geometry) .

Advanced: How can researchers address ambiguous spectral data (e.g., overlapping NMR signals)?

Methodological Answer:

- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and resolve signal overlap .

- Dynamic NMR : Variable-temperature NMR to study conformational exchange in the tetrahydrobenzothiophene ring .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Calpain-1 for protease inhibition) at 10–100 µM compound concentration .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How to reconcile contradictory results in biological activity across studies?

Methodological Answer:

- Target Profiling : Use kinome-wide screening to identify off-target interactions (e.g., kinase inhibition in ).

- Assay Standardization : Compare protocols for differences in cell passage number, serum concentration, or incubation time .

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies .

Advanced: What computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .

- MD Simulations : GROMACS for 100-ns trajectories to study ligand-protein stability .

- QSAR : Develop models using descriptors like logP and polar surface area to correlate structure with activity .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 72h; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

Advanced: What strategies mitigate reactivity discrepancies in functionalized analogs?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to compare sulfonamide vs. carboxamide reactivity .

- Isotope Labeling : ¹⁸O tracing to track hydrolysis pathways in aqueous media .

Advanced: How to design experiments resolving contradictory data on metabolic pathways?

Methodological Answer:

- Metabolite ID : LC-MS/MS with stable isotope labeling (e.g., ¹³C-glucose) to trace metabolic fate .

- CYP450 Inhibition : Use human liver microsomes to assess isoform-specific interactions (CYP3A4 vs. CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.